2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
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Overview
Description
2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[84003,8]tetradeca-10,13-diene-9,12-dione is a complex organic compound with significant potential in various scientific fields This compound is known for its unique structure, which includes multiple functional groups such as fluorine atoms, a benzothiepin ring, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: The initial step involves the synthesis of the benzothiepin ring system. This can be achieved through a cyclization reaction of a suitable precursor, such as a dibenzothiepin derivative, under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Triazatricyclo Framework: The triazatricyclo framework is constructed through a series of cyclization reactions involving nitrogen-containing precursors.
Final Assembly: The final step involves the coupling of the benzothiepin and triazatricyclo intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. Green chemistry principles can be applied to minimize the use of hazardous reagents and reduce waste generation .
Chemical Reactions Analysis
Types of Reactions
2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the benzothiepin ring, using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: NaOH, KCN, NH3 (Ammonia)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Reduced benzothiepin derivatives
Substitution: Fluorine-substituted derivatives
Scientific Research Applications
2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including influenza.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione involves its interaction with specific molecular targets. For instance, in the context of its antiviral activity, it inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, thereby blocking viral RNA transcription and replication .
Comparison with Similar Compounds
Similar Compounds
- 1-((11S)-7,8-Difluoro-6,11-dihydrobenzo cbenzothiepin-11-yl)-5-hydroxyspiro(2H-pyrido[1,2-b]pyridazine-3,1’-cyclopropane)-4,6-dione : Another structurally related compound .
Baloxavir marboxil: A related compound with similar antiviral activity against influenza.
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: Shares the benzothiepin ring system and fluorine atoms.
Uniqueness
The uniqueness of 2-(7,8-Difluoro-6,11-dihydrobenzocbenzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione lies in its combination of the benzothiepin ring, fluorine atoms, and triazatricyclo framework, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H19F2N3O4S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2 |
InChI Key |
FIDLLEYNNRGVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O |
Origin of Product |
United States |
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